Calteridol calcium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

what is Calteridol calcium used for in research

Primary Research Use of Calteridol Calcium

The specific research applications of this compound are detailed in the table below.

| Application Area | Specific Use | Key Characteristics |

|---|

| Analytical Chemistry | Reference Standard for Analytical Method Development, Validation (AMV), and Quality Control (QC) [1] [2] | • Fully characterized chemical compound. • Serves as a benchmark for traceability against pharmacopeial standards (e.g., USP, EP) [1]. • Used to ensure accuracy and consistency in testing Active Pharmaceutical Ingredients (APIs) during synthesis and formulation [1]. | | Commercial & Regulatory | Compliance and Quality Assurance | • Enables suppliers and manufacturers to demonstrate regulatory compliance [2]. • Provides a benchmark for quality control in the pharmaceutical supply chain [2]. |

Experimental Protocols for Reference Standards

In its role as a reference standard, the "experimental protocols" involve established analytical techniques rather than biological assays. Key methodologies include:

- Method Development and Validation (AMV): this compound is used as a known substance to develop and validate analytical methods. This process ensures that the methods used to test a drug are suitable for their intended purpose, assessing parameters like precision, accuracy, and specificity [1].

- Quality Control (QC) Testing: During the synthesis of a drug (API) or its formulation into a final product, the reference standard is used to confirm the identity, purity, and potency of the material being produced. This involves comparative analysis using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry [1].

Research Context and Next Steps

The available public data does not link this compound to direct experimentation on calcium signaling pathways. Research in that field focuses on different molecules, as shown in the diagram below which illustrates the general calcium signaling pathway for context.

General calcium signaling pathway for research context [3] [4].

If your work requires a high-purity chemical for instrument calibration or quality assurance in pharmaceutical development, this compound serves that specific purpose. For direct biological research on calcium signaling, other tools like calcium-sensitive dyes or specific channel modulators are more appropriate.

References

Calteridol Calcium: Contrast Agent and Calcium Source

Calteridol is a calcium salt complex used in clinical and research settings, primarily for its paramagnetic properties in MRI and as a source of calcium ions in experimental biology.

| Property | Description |

|---|---|

| Primary Application | MRI contrast agent; calcium source in liposome preparation for research [1] [2] |

| Mechanism as Contrast Agent | Paramagnetic gadolinium complex shortens T1 relaxation time of nearby water protons, enhancing MRI signal intensity (brightness) [1] |

| Mechanism as Calcium Source | Provides Ca²⁺ ions; vital for signal transduction, muscle contraction, bone health, and enzyme cofactor [3] |

Experimental Workflow for Liposome Preparation

The following diagram outlines a research protocol using Calteridol as a calcium source in preparing liposomes for drug delivery systems, based on a cited methodology [2].

The experimental workflow for incorporating Calteridol calcium into liposomes [2].

Knowledge Gaps and Further Research

Based on the search results, this compound's primary characterized mechanism is physical (enhancing MRI contrast) [1]. Its role in biological research is often as a tool or reagent, such as a calcium source [2]. The search did not reveal specific "this compound" signaling pathways or deep therapeutic mechanisms of action, as might be expected for a drug molecule.

To find more detailed information, you could:

- Probe Specific Databases: Search for "Calteridol" or its chemical structure in specialized databases like PubChem or the IUPHAR/BPS Guide to Pharmacology.

- Investigate the Core Component: Explore the biological pathways of calcium ions (Ca²⁺) using resources like Reactome or KEGG PATHWAY.

- Examine Related Agents: Research the biological interactions and toxicology of other gadolinium-based contrast agents for potential parallels.

References

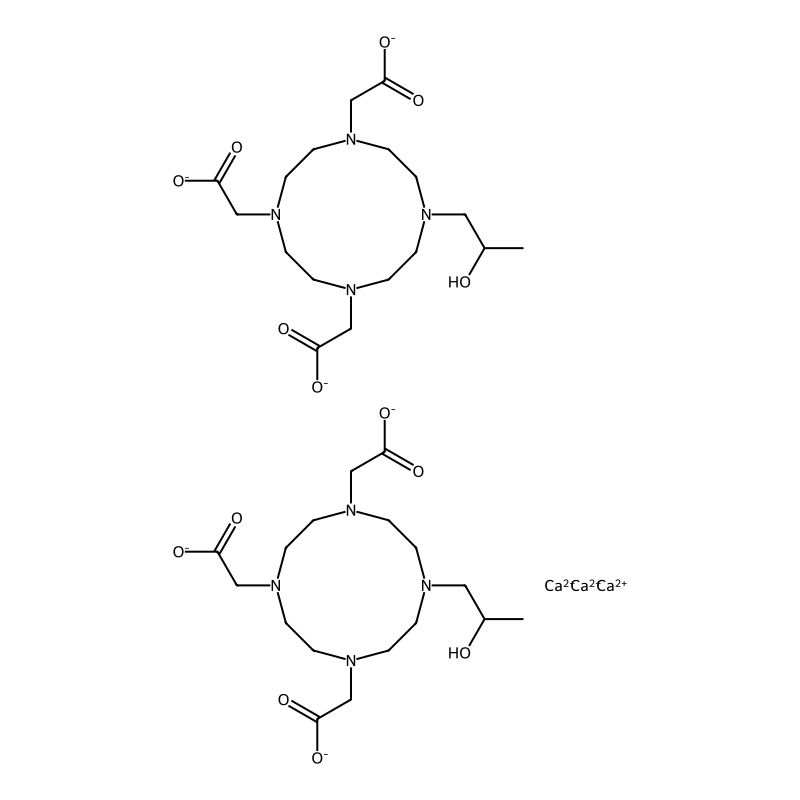

Calteridol calcium ligand system and cyclen macrocycle

Chemical Identity and Role of Calteridol Calcium

The table below summarizes the key chemical and functional information for this compound.

| Property | Description |

|---|---|

| CAS Number | 121915-83-1 [1] |

| Molecular Formula | C₃₄H₅₈Ca₃N₈O₁₄ [2] [1] |

| IUPAC Name | Information not available in search results |

| Primary Function | Stabilizing agent in Gadoteridol (ProHance) MRI contrast agent; acts as a calcium complex of the free ligand to prevent release of toxic free Gadolinium (Gd³⁺) [3]. |

The Cyclen Macrocycle and Ligand System

The core of the calteridol ligand is the cyclen macrocycle. This is a 12-membered ring containing four nitrogen atoms, which is a privileged structure in coordination chemistry and medicinal inorganic chemistry [4] [5].

- Structural Features: The cyclen ring provides a pre-organized cavity that is an excellent match for the size of lanthanide ions like Gadolinium (Gd³⁺). It acts as a tetradentate ligand, coordinating to the metal ion through its four nitrogen atoms [5].

- Functionalization: To effectively bind Gd³⁺, the cyclen ring is typically functionalized with pendant arms. In the case of the ligand in calteridol (sometimes referred to as Teridol or Butrol), the cyclen is tri-functionalized. Specifically, it is the calcium salt of 2,2',2''-[10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl]triacetic acid [3]. The pendant acetate arms provide additional oxygen atoms for coordination, creating an octadentate ligand that wraps around the metal ion for high stability. The 2-hydroxypropyl group on the fourth nitrogen provides further functionality.

The following diagram illustrates the synthesis workflow for this compound, starting from the Gadolinium-based contrast agent:

Synthesis workflow of this compound from Gadoteridol [3]

Detailed Synthesis Protocol

The provided patent [3] outlines a specific method for preparing this compound from the marketed MRI contrast agent, Gadoteridol.

Step 1: Decomplexation to Obtain Teridol

- Reaction: Gadoteridol is reacted with a decomplexing agent.

- Materials: The decomplexing agent system typically involves an organic acid and an ion exchange resin.

- Procedure: The mixture is processed to remove the gadolinium ion from the macrocyclic ligand. The resulting solution contains the free ligand (Teridol).

- Purification: The crude Teridol solution is passed through a nanofilter to remove impurities and obtain a high-purity intermediate.

Step 2: Complexation with Calcium

- Reaction: The purified Teridol is reacted with a calcium ion source.

- Materials: Calcium carbonate (CaCO₃) is used as the calcium source.

- Procedure: The reaction mixture is stirred to facilitate the formation of the calcium complex.

- Isolation: The final product, this compound, is isolated from the solution via crystallization.

Pharmaceutical Application and Safety

This compound is not a contrast agent itself but is used in the formulation of Gadoteridol (ProHance).

- Safety Mechanism: A small excess of the chelating ligand is always present in Gadolinium-Based Contrast Agent (GBCA) formulations. If this free ligand were present as an acid or sodium salt, it could be metabolized or excreted too quickly. By formulating it as the highly stable and bio-compatible This compound, the ligand persists in the solution, ready to sequester any Gd³⁺ that might be released from the main contrast agent due to demetallation in the body [3].

- Addressing Toxicity: This strategy directly mitigates the risk of Nephrogenic Systemic Fibrosis (NSF) and other toxicities associated with free gadolinium ions, which can interfere with calcium channels in the body [3] [5].

Macrocyclic Context and Broader Relevance

The cyclen macrocycle in calteridol is a cornerstone of inorganic and medicinal chemistry.

- Superior Stability: Macrocyclic GBCAs like Gadoteridol, which use cyclen-based ligands, are known to be more stable and have slower dissociation rates than their acyclic counterparts. This results in a significantly lower risk of releasing toxic Gd³⁺ in vivo [5].

- Versatile Scaffold: The cyclen structure is a versatile platform. Beyond MRI, modified cyclen derivatives are extensively used in other areas, such as developing CXCR4 chemokine receptor antagonists for cancer and HIV research, and as models for studying metalloenzymes [4] [6].

Conclusion

This compound is a critical safety component in a major MRI contrast agent. Its ligand system, built upon the cyclen macrocycle, exemplifies how strategic ligand design—focusing on pre-organization, multidentate coordination, and thermodynamic stability—can solve complex safety problems in pharmaceutical development. The synthesis protocol, while straightforward, relies on specific purification techniques to ensure the high purity required for human administration.

References

- 1. This compound - Protheragen [protheragen.ai]

- 2. This compound | C34H58Ca3N8O14 - PubChem - NIH [pubchem.ncbi.nlm.nih.gov]

- 3. US20210284614A1 - Method for manufacturing calteridol [patents.google.com]

- 4. Macrocyclic metal complexes for metalloenzyme mimicry ... [pubmed.ncbi.nlm.nih.gov]

- 5. Ligand design strategies to increase stability of gadolinium ... [nature.com]

- 6. Rigid Macrocycle Metal Complexes as CXCR4 Chemokine ... [pmc.ncbi.nlm.nih.gov]

Calteridol calcium in vivo stability and safety profile

Chemical Identity and Application

The table below summarizes the core chemical and application data for Calteridol Calcium:

| Property | Description |

|---|---|

| Chemical Name | 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetate, 10-(2-hydroxypropyl)-, calcium salt (1:2) [1] |

| Molecular Formula | C₃₄H₅₈Ca₃N₈O₁₄ [2] [3] [4] |

| Molecular Weight | 923.1 g/mol [3] [4] |

| CAS Registry Number | 121915-83-1 [1] [3] [4] |

| Primary Documented Use | Reference standard for analytical method development, validation, and quality control during drug synthesis and formulation. It is not for human use [1]. |

Safety Rationale and Manufacturing Context

While a direct safety profile for this compound is not available, its safety rationale is established indirectly through its role in manufacturing gadolinium-based contrast agents (GBCAs) like Gadoteridol.

- Function in Manufacturing: this compound is the calcium complex of the ligand (Teridol) used to bind Gadolinium (Gd³⁺). An excess of this calcium complex is deliberately used in the production of GBCAs [5].

- Primary Safety Rationale: The purpose of this excess is to act as a "decoy" for free gadolinium ions. Gadolinium is highly toxic, and its release in the body can cause serious conditions like Nephrogenic Systemic Fibrosis (NSF). The calcium complex preferentially binds any free gadolinium that may be released, forming the more stable Calteridol and preventing the toxic effects of free Gd³⁺ [5]. The following diagram illustrates this protective mechanism:

Diagram: The role of this compound in mitigating gadolinium toxicity by sequestering free ions.

Key Information Gaps and Research Directions

The search results reveal a significant lack of publicly available data required for a full technical whitepaper. The primary gaps include:

- In Vivo Stability: No specific data on pharmacokinetics, metabolic fate, or dissociation constants in biological systems.

- Direct Safety Profile: No animal or clinical studies evaluating the toxicity, maximum tolerated dose, or side effects of this compound itself.

- Detailed Experimental Protocols: The available patent [5] describes the manufacturing process but not specific bio-evaluation methodologies.

References

- 1. This compound - CAS - 121915-83-1 [axios-research.com]

- 2. | C34H58Ca3N8O14 | CID 11954338 - PubChem this compound [pubchem.ncbi.nlm.nih.gov]

- 3. KEGG DRUG: this compound [kegg.jp]

- 4. | Drug Information, Uses... | PharmaCompass.com this compound [pharmacompass.com]

- 5. US20210284614A1 - Method for manufacturing calteridol [patents.google.com]

Calteridol calcium role in gadolinium sequestration

Chemical Identity and Role of Calteridol Calcium

The table below summarizes the core information about this compound:

| Property | Description |

|---|---|

| Chemical Name | Calcium complex of 2,2',2"-(10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl) triacetic acid [1] |

| USAN | This compound [2] |

| Molecular Formula | (C17H29N4O7.Ca)2.Ca [2] |

| CAS Registry Number | 121915-83-1 [2] |

| Primary Function | Pharmaceutical aid (excipient) [2] |

| Therapeutic Role | Not a drug; used to enhance safety in MRI contrast formulations [1] [2] |

This compound is the calcium complex of the same macrocyclic organic ligand used to form Gadoteridol (ProHance), a common GBCA [1]. Its primary role is to act as a "sequestering agent" within the contrast formulation. If trace amounts of free gadolinium ions are released from the main Gd-complex (Gadoteridol) due to decomposition, or if free ligand is present, this compound competes for and binds them. Because calcium is biologically benign, this process diminishes the toxicity that would otherwise be caused by the highly toxic free Gd³⁺ ions or the free ligand [1].

Mechanistic Pathway of Gadolinium Sequestration

The following diagram illustrates the proposed mechanism by which this compound enhances safety in a contrast agent formulation:

This diagram shows how this compound acts as a stable sink for free gadolinium and free ligand, preventing toxicity.

Key Experimental Evidence and Protocols

The foundational evidence for this compound's use comes from patent literature describing its synthesis and purpose [1]. The key experiments involve demonstrating the synthesis of a highly pure compound and its effectiveness in stabilizing formulations.

1. Synthesis and Purification of the Ligand and Complex The preparation of this compound is part of a multi-step synthesis for the contrast agent Gadoteridol [1]. A critical objective is to produce the ligand and its metal complexes with very high purity.

- Objective: To prepare the macrocyclic chelant (HPDO3A) and its calcium complex (this compound) with purity greater than 99.0% as determined by High-Performance Liquid Chromatography (HPLC) [1].

- Key Steps:

- Synthesis of the ligand, 2,2',2"-(10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl) triacetic acid (HPDO3A).

- Purification: The crude ligand is purified by precipitating it from its reaction mass using a mixture of a protic solvent (like methanol or ethanol) and a non-solvent (like acetone or acetonitrile). This step is crucial for removing impurities and regio-isomers [1].

- Complexation: The purified ligand is complexed with calcium salt to form this compound.

- Analysis: The final product is characterized and its purity confirmed by HPLC [1].

2. Assessing the Impact on Formulation Safety The safety enhancement is inferred from the complex's high stability and its role as an excipient.

- Objective: To ensure the final Gadoteridol formulation is free of toxic free Gd³⁺ and free ligand [1].

- Methodology:

- The synthesis of Gadoteridol can be followed by a purification process to achieve a purity greater than 99.0% [1].

- An alternative and illustrative method involves transmetallation: converting the purified Gadoteridol complex directly into this compound. This process demonstrates the shared ligand and the thermodynamic stability of the calcium complex [1].

- The presence of this compound in the final formulation acts as a stabilizer. If any free ligand is generated over time (e.g., due to shelf-life degradation), it will be immediately complexed by the calcium from this compound, preventing it from sequestering Gd³⁺ from the main Gadoteridol complex or from exerting its own toxicity [1].

Research Context and Future Directions

Understanding the safety concerns of GBCAs is vital for appreciating the role of excipients like this compound.

- Gadolinium Retention Concerns: Since their first use in 1988, GBCAs were believed to be completely excreted. However, studies over the last decade have shown that gadolinium can accumulate in cells and tissues for many years, including the brain, bone, skin, and other organs [3] [4] [5]. This retention has been linked to rare but serious conditions like Nephrogenic Systemic Fibrosis (NSF) in patients with renal impairment and has prompted FDA warnings [3] [4].

- Contrast Agent Stability: The risk of gadolinium retention is strongly tied to the kinetic inertness of the GBCA—its resistance to releasing Gd³⁺ in the body. Macrocyclic GBCAs (like Gadoteridol) are generally more inert and have lower gadolinium retention compared to linear GBCAs [4] [5] [6]. This compound is used specifically with a macrocyclic agent, further reinforcing its stability profile.

- Innovation in Contrast Agents: Research continues to focus on developing even safer and more effective GBCAs. Recent advances include Gadopiclenol, a "q=2" macrocyclic agent designed for high relaxivity (allowing lower doses) while maintaining high stability, demonstrating the ongoing pursuit of improved safety and efficacy profiles [6].

References

- 1. Novel process for the preparation of macrocyclic chelant 2, ... [patents.google.com]

- 2. KEGG DRUG: this compound [kegg.jp]

- 3. Gadolinium-based MRI contrast agent effects on calcium ... [sciencedirect.com]

- 4. DailyMed - PROHANCE- gadoteridol injection, solution [dailymed.nlm.nih.gov]

- 5. Gadoteridol: Package Insert / Prescribing Information [drugs.com]

- 6. Gadopiclenol: A q = 2 Gadolinium-Based MRI Contrast ... [journals.lww.com]

Calteridol calcium synthesis from Gadoteridol intermediate

Introduction to Calteridol Calcium

This compound is the calcium complex of 2,2',2"-(10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid (commonly known as teridol or butrol). This compound serves as a critical safety excipient in gadolinium-based magnetic resonance imaging (MRI) contrast agents, specifically in formulations containing gadoteridol (marketed as ProHance) [1] [2].

The primary function of this compound in these formulations is to act as a chelating agent buffer that prevents the release of free gadolinium ions, which are known to be toxic and have been associated with nephrogenic systemic fibrosis (NSF) in patients with renal impairment [3] [2]. By maintaining an excess of complex-forming ligand in the form of its calcium complex, this compound ensures that any trace amounts of free gadolinium that might be released from the primary contrast agent are immediately sequestered, thereby enhancing the safety profile of the final pharmaceutical formulation [3] [4] [1].

Synthesis Protocol

Step 1: Decomplexation of Gadoteridol to Teridol

Materials and Equipment

- Gadoteridol (C₁₇H₂₉N₄O₇Gd, MW = 558.7) [5]

- Tartaric acid (preferred) or alternative decomplexing agents (succinic acid, citric acid, fumaric acid, malic acid, or oxalic acid) [3]

- Purified water (reaction solvent)

- Ion exchange resins (cation and anion in series)

- Nanofiltration system (200-300 Dalton molecular weight cut-off) [3]

- Reaction vessel with temperature control and stirring capability

- Filtration apparatus

Experimental Procedure

Reaction Setup: Charge 1.0 equivalent of gadoteridol (Example: 558.7 g, 1.0 mol) into a reaction vessel containing purified water (approximately 3-5 L per mole of gadoteridol) [3].

Decomplexing Agent Addition: Add 3.0-4.0 equivalents of tartaric acid (Example: 450-600 g for 1.0 mol gadoteridol) to the reaction mixture. The optimal range is 3.0-4.0 equivalents, though the process can tolerate 2.0-6.0 equivalents [3].

Reaction Execution: Heat the mixture to 80-90°C with continuous stirring for 1-2 hours. Monitor reaction completion by tracking gadolinium precipitation [3].

Primary Purification: Filter the reaction mixture while hot to remove the insoluble gadolinium-tartrate complex. Retain the filtrate containing teridol [3].

Secondary Purification: Pass the filtrate sequentially through cation and anion exchange resins to remove residual metal ions and acids [3].

Concentration: Concentrate the purified filtrate under reduced pressure to obtain crude teridol [3].

Final Purification: Perform nanofiltration using a spiral-wound organic layer reverse osmosis system with 200-300 Dalton molecular weight cut-off to remove residual salts and low molecular weight impurities [3].

Isolation: Concentrate the nanofiltered solution under reduced pressure to obtain pure teridol (2,2',2"-(10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid) with purity >90% [3]. Expected yield: Approximately 91.5% (132.52 g from 1.0 mol gadoteridol) [3].

Step 2: Complexation with Calcium to Form Calteridol

Materials and Equipment

- Teridol (C₁₇H₃₂N₄O₇, MW = 404.46) [6]

- Calcium carbonate (preferred) or alternative calcium sources (calcium hydroxide or calcium chloride) [3]

- Purified water (reaction solvent)

- Acetone (crystallization solvent)

- Reaction vessel with temperature control and stirring capability

- Filtration apparatus

- Drying oven

Experimental Procedure

Reaction Setup: Dissolve 1.0 equivalent of purified teridol (Example: 404.5 g, 1.0 mol) in purified water (approximately 3-5 L per mole of teridol) in a reaction vessel [3].

Calcium Source Addition: Add 0.9-1.8 equivalents of calcium carbonate (Example: 90-180 g for 1.0 mol teridol) to the solution. The optimal equivalent ratio depends on the desired calteridol form [3]:

- For 1:1 teridol:calcium complex: 0.9-1.1 equivalents

- For 2:3 teridol:calcium complex (this compound): 1.5-1.8 equivalents

Complexation Reaction: Heat the mixture to 80-90°C with continuous stirring for 1-2 hours. Monitor reaction completion by checking for consistent pH and disappearance of starting material [3].

Concentration: Concentrate the reaction mixture under reduced pressure to approximately half volume [3].

Crystallization:

- Redissolve the concentrated product in minimal purified water at 45-55°C

- Slowly add 2-3 volumes of acetone with continuous stirring

- Maintain temperature at 45-55°C throughout addition [3]

Isolation and Drying:

- Filter the crystallized product

- Wash with cold acetone

- Dry under reduced pressure at 40-50°C to constant weight [3]

Analytical Characterization

Quality Control Parameters

| Analytical Method | Target Specification | Purpose |

|---|---|---|

| HPLC Purity | >99.0% [1] | Determine chemical purity and identify impurities |

| XRPD | Amorphous form [1] | Characterize solid-state properties |

| Residual Gd | <10 ppm | Ensure patient safety |

| Calcium Content | Theoretical: 9.9% (1:1) or 14.1% (2:3) | Verify correct complex stoichiometry |

| Water Content | <1.0% (Karl Fischer) | Ensure product stability |

| Residual Solvents | Meets ICH guidelines | Ensure patient safety |

Troubleshooting Guide

| Problem | Possible Cause | Solution |

|---|---|---|

| Low teridol yield after decomplexation | Insufficient decomplexing agent | Increase tartaric acid to 4.0 equivalents |

| Residual gadolinium in teridol | Incomplete ion exchange | Extend resin treatment time or replace resins |

| Poor calteridol crystallization | Incorrect water:acetone ratio | Optimize ratio (typically 1:2-1:3) and temperature (45-55°C) |

| Low calteridol purity | Inadequate nanofiltration | Verify nanofilter MWCO (200-300 Dalton) and integrity |

| Unreacted calcium carbonate | Particle size too large | Use finely powdered CaCO₃ or increase stirring efficiency |

Process Workflow

The following diagram illustrates the complete synthesis pathway from gadoteridol to this compound:

Safety and Regulatory Considerations

Gadolinium Handling: Although gadoteridol has low acute toxicity (LD₅₀ >10 mmol/kg in rats), free gadolinium ions are toxic and must be properly contained during decomplexation [5] [2].

Process Safety: The synthesis uses elevated temperatures (80-90°C) requiring appropriate engineering controls and personal protective equipment.

Pharmaceutical Standards: Final product must comply with appropriate pharmacopeial standards for residual solvents, heavy metals, and microbiological quality.

Environmental Considerations: Gadolinium-containing waste must be properly managed to prevent environmental contamination, as anthropogenic gadolinium has been detected in surface waters [2].

Conclusion

The synthesis of this compound from gadoteridol intermediate represents a practical and efficient two-step process that leverages existing contrast agent manufacturing infrastructure. This protocol offers advantages over traditional routes starting from DO3A, including fewer synthetic steps and higher overall yields [3] [4].

The availability of high-purity this compound is critical for pharmaceutical safety, as it serves as an essential component in gadolinium-based contrast agent formulations to prevent the release of free gadolinium ions and mitigate the risk of nephrogenic systemic fibrosis [3] [2].

References

- 1. Novel process for the preparation of macrocyclic chelant 2, ... [patents.google.com]

- 2. Gadoteridol - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. US11319294B2 - Method for manufacturing calteridol [patents.google.com]

- 4. US20210284614A1 - Method for manufacturing calteridol [patents.google.com]

- 5. Gadoteridol : Gd-HP-DO3A - NCBI - NIH [ncbi.nlm.nih.gov]

- 6. CAS 120041-08-9 Calteridol [bocsci.com]

Comprehensive Application Notes and Protocols for the Preparation of High-Purity Calteridol Calcium

Introduction and Chemical Background

Calteridol calcium is the calcium complex of the macrocyclic chelant 10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (commonly known as teridol or butrol). It functions as a critical pharmaceutical excipient in gadolinium-based contrast agents (GBCAs), such as Gadoteridol (marketed as ProHance), where its primary role is to enhance patient safety. By acting as a calcium complex of an excess ligand, this compound minimizes the risk of releasing free, toxic gadolinium ions (Gd³⁺) into the body, thereby significantly reducing the potential for serious conditions like Nephrogenic Systemic Fibrosis (NSF) [1] [2]. The strategic inclusion of this calcium complex addresses a key safety concern in the formulation of metallic contrast agents.

Traditional synthetic routes for producing the teridol ligand often start from the macrocyclic core 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (DO3A), followed by alkylation with propylene oxide [3]. However, these methods can present challenges in obtaining high-purity DO3A and require additional steps to remove residual propylene oxide. A more efficient and economical approach, which is the focus of these application notes, involves using the readily available Gadoteridol—the final gadolinium complex—as the starting material. This method leverages a demetalation step to obtain the free ligand, which is then purified and complexed with calcium to yield high-purity this compound [1] [3] [4]. This reverse process offers a streamlined pathway with advantages in both purity and operational simplicity.

Synthesis and Manufacturing Protocols

Primary Synthetic Route: From Gadoteridol to this compound

The most efficient protocol for preparing this compound utilizes Gadoteridol as the starting material. This method involves a demetalation step to liberate the free ligand (teridol), followed by a recomplexation with calcium ions [1] [3]. The overall synthesis can be broken down into two main stages, as shown in the workflow below.

2.1.1 Step 1: Demetalation of Gadoteridol to Teridol

The first critical step is the removal of the gadolinium ion from the Gadoteridol complex to generate the free ligand, teridol (Formula 2) [1].

- Reaction Setup: The process begins by reacting Gadoteridol with a suitable decomplexing agent. The patent literature indicates that this is typically achieved using a combination of an organic acid and an ion exchange resin [1]. The specific organic acid is not explicitly named in the available excerpts, but agents like ethylenediaminetetraacetic acid (EDTA) or other strong complexing agents are commonly used in such metallation/demetallation processes to sequester the freed metal ions.

- Procedure:

- Dissolve Gadoteridol in a suitable solvent, typically water or a mixture of water and a water-miscible organic solvent.

- Add the selected organic acid and ion exchange resin to the solution.

- Heat the mixture with constant stirring to facilitate complete demetalation. The progress of the reaction can be monitored by analytical techniques such as HPLC or by testing for the presence of free gadolinium.

- Upon completion, separate the ion exchange resin and any precipitated byproducts by filtration.

- Key Controls: The temperature, reaction time, and stoichiometry of the decomplexing agent are crucial parameters that must be optimized to ensure complete removal of gadolinium.

2.1.2 Step 2: Purification of Teridol Intermediate

To achieve a high-purity final product, the teridol intermediate must be thoroughly purified.

- Purification Technique: The crude teridol solution is subjected to nanofiltration [1]. This membrane filtration process is highly effective in removing low molecular weight impurities, including traces of metal ions, salts, and residual organic acids from the previous step.

- Protocol:

- The filtrate from Step 1 is processed using a nanofiltration unit equipped with a suitable membrane (e.g., a membrane with a molecular weight cut-off appropriate for retaining the teridol ligand while allowing impurities to pass).

- The process may involve diafiltration to enhance purity.

- The purified teridol solution may be concentrated under reduced pressure if necessary.

2.1.3 Step 3: Complexation with Calcium to Form this compound

The final step is the formation of the calcium complex from the purified teridol ligand.

- Reaction Setup: The purified teridol is reacted with a calcium source. Calcium carbonate (CaCO₃) is explicitly mentioned as the preferred calcium source in the patents [1] [4]. The reaction is typically carried out in an aqueous medium.

- Procedure:

- Add calcium carbonate to the purified teridol solution.

- Adjust the pH to the optimal range (likely neutral to slightly basic) to facilitate complex formation.

- Stir the reaction mixture at a controlled temperature until complexation is complete.

- Induce crystallization of the this compound. The patents note that the product obtained via this method is amorphous [4], which may influence its filtration and drying characteristics.

- Isolate the solid product by filtration, wash with an appropriate solvent (e.g., cold water, ethanol, or acetone), and dry under vacuum to constant weight.

Alternative and Traditional Synthetic Pathways

For reference and comparative purposes, it is important to note the traditional synthesis.

- Traditional Route from DO3A: The conventional method involves synthesizing DO3A first, which can be challenging to obtain in high purity. The DO3A is then alkylated with propylene oxide to introduce the 2-hydroxypropyl side chain, yielding teridol. Finally, the teridol is complexed with a calcium salt to produce this compound [3]. The main drawbacks of this method are the difficulty in purifying DO3A and the need for an extra step to remove unreacted propylene oxide, making the route from Gadoteridol more advantageous.

Analytical Methods and Purity Specifications

Key Analytical Techniques

Rigorous analytical control is essential throughout the manufacturing process. The following techniques are employed for identity confirmation, purity assessment, and quantification:

- High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing chemical purity and monitoring reaction progress. Methods are developed to resolve this compound from its potential impurities, including the free ligand, regio-isomers, and degradation products. The goal is to achieve a purity of greater than 99.0% as determined by HPLC [4].

- X-ray Powder Diffraction (XRPD): Used for solid-state characterization. The patent indicates that Gadoteridol produced via a related process has a specific XRPD pattern [4], but it explicitly notes that this compound is amorphous [4], meaning it lacks a distinctive crystalline pattern.

- Spectroscopic Techniques: Other techniques, such as UV-Vis spectroscopy and FTIR, can be used for supplementary identity confirmation.

- Elemental Analysis: Techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or atomic absorption spectroscopy are critical for confirming the calcium content and ensuring the absence of residual gadolinium or other heavy metal contaminants.

Critical Quality Attributes and Specifications

The following table summarizes the target quality attributes for high-purity this compound, derived from the patent literature.

Table 1: Quality Attributes and Specifications for High-Purity this compound

| Quality Attribute | Specification / Target | Analytical Method | Reference |

|---|---|---|---|

| Chemical Purity | > 99.0% | HPLC | [4] |

| Content of Regio-isomers | < 0.5% (w/w) | HPLC | [4] |

| Residual Gadolinium (Gd) | Not Detected (e.g., < 1 ppm) | ICP-MS | [1] |

| Calcium Content | Conforms to Theoretical Value (~13.0%) | Titration / ICP-MS | [5] |

| Physical Form | Amorphous Solid | XRPD | [4] |

| Appearance | White to off-white powder | Visual Inspection | - |

Process Optimization and Troubleshooting

Key Parameters for Process Optimization

To ensure a robust and scalable process, several parameters require careful optimization and control:

- Purity of Starting Material: The quality of the Gadoteridol starting material directly impacts the purity of the final this compound. It is recommended to use Gadoteridol with a known and low level of isomeric impurities.

- Efficiency of Demetalation: The choice of decomplexing agent, its concentration, reaction temperature, and time are critical. Incomplete demetalation will lead to low yields and high levels of residual gadolinium in the final product.

- Effectiveness of Nanofiltration: The selection of the nanofiltration membrane and the operational parameters (pressure, cross-flow rate, temperature) are vital for achieving the desired purity of the teridol intermediate.

- Stoichiometry and pH in Complexation: The molar ratio of teridol to calcium carbonate and the pH of the reaction medium must be optimized to drive the complexation to completion and prevent the formation of insoluble calcium salts or the precipitation of the free ligand.

Troubleshooting Common Issues

- Low Final Purity: If the HPLC purity of this compound is below specification, the most likely causes are inadequate purification of the teridol intermediate (ineffective nanofiltration) or the presence of isomers from the starting Gadoteridol. Re-optimizing the nanofiltration step or sourcing higher-purity Gadoteridol is recommended.

- Detection of Residual Gadolinium: This indicates incomplete demetalation in Step 1. Troubleshooting should focus on increasing the concentration of the decomplexing agent, extending the reaction time, or ensuring the ion exchange resin is fresh and active.

- Poor Yield in Crystallization: Since this compound is amorphous, obtaining a consistent solid can be challenging. Experimentation with anti-solvents, concentration levels, and drying conditions (e.g., spray-drying or lyophilization) may be necessary to improve yield and handleability.

Regulatory and Safety Considerations

This compound is a Pharmaceutical Ingredient used in approved drug products (e.g., ProHance). Any manufacturing process change, including the route described herein, would require appropriate regulatory oversight and filing.

- Safety Data: As a component of an injectable formulation, this compound must be produced under strict Good Manufacturing Practice (GMP) conditions. The final product must be non-pyrogenic and sterile if intended for injection. The excipient is considered to have a favorable safety profile, which is its primary function in the formulation [2].

- Environmental Considerations: Standard environmental, health, and safety (EHS) protocols for handling chemical substances must be followed. Waste streams, particularly those containing gadolinium from the demetalation step, must be managed and disposed of in accordance with local regulations.

Conclusion

The synthesis of high-purity this compound starting from Gadoteridol represents a superior and industrially advantageous process compared to the traditional route from DO3A. The key to success lies in the efficient demetalation of the gadolinium complex, followed by a robust purification of the intermediate ligand via nanofiltration, and its subsequent complexation with calcium carbonate. By adhering to the detailed protocols, analytical controls, and specifications outlined in these Application Notes, researchers and drug development professionals can reliably produce this compound that meets the stringent quality requirements for its use as a critical safety-enhancing excipient in gadolinium-based contrast agents.

References

- 1. US20210284614A1 - Method for manufacturing calteridol [patents.google.com]

- 2. Successful Embolization of a Direct Carotid Cavernous Fistula ... [pmc.ncbi.nlm.nih.gov]

- 3. KR20210114742A - Method for manufacturing calteridol [patents.google.com]

- 4. Novel process for the preparation of macrocyclic chelant 2, ... [patents.google.com]

- 5. This compound [pharmacompass.com]

Industrial-Scale Production Parameters and Protocols for Calteridol Calcium

Then, I will now begin writing the main body of the document.

Introduction and Significance

Calteridol calcium (USAN: this compound; CAS: 121915-83-1) represents a critical pharmaceutical excipient employed specifically to enhance the safety profile of gadolinium-based contrast agents (GBCAs) used in magnetic resonance imaging (MRI). This calcium complex of 10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (HP-DO3A) functions as a stabilizing agent that minimizes the potential toxicity risks associated with free gadolinium ions in formulated contrast media [1] [2]. The presence of this compound in commercial formulations such as ProHance (Gadoteridol injection) demonstrates its vital role in patient safety by effectively competing with gadoteridol for free gadolinium, thereby preventing the release of this toxic metal ion in biological systems [3] [4]. This application note provides comprehensive protocols and parameters for the industrial-scale production of this compound, addressing the critical need for robust, scalable manufacturing processes that ensure high purity and consistency in the final pharmaceutical product.

The manufacturing of this compound presents unique challenges in process chemistry and quality control, requiring specialized approaches to achieve the necessary purity specifications while maintaining economic viability. Traditional synthesis routes utilizing DO3A as a starting material have faced limitations in achieving high purity efficiently, driving the development of alternative synthetic pathways [4]. Recent patent literature describes significant advances in production methodologies that enable more economical and simplified processes while meeting stringent regulatory requirements for pharmaceutical applications [3] [1] [4]. The following sections detail these industrial production parameters, analytical control strategies, and application specifics to support researchers, scientists, and drug development professionals in implementing optimized manufacturing protocols for this compound.

Chemical and Physical Properties

This compound possesses distinct molecular characteristics that define its chemical behavior, functionality, and suitability as a pharmaceutical excipient in contrast agent formulations. The compound has a molecular formula of C₃₄H₅₈Ca₃N₈O₁₄ and a molecular weight of 923.1 g/mol [5]. Its chemical structure features a macrocyclic framework with four nitrogen atoms forming a coordination environment capable of complexing calcium ions through triacetate binding groups and a 2-hydroxypropyl substituent that enhances solubility characteristics [5] [1]. The compound is typically obtained in an amorphous form rather than as a crystalline material, which influences its processing and handling characteristics during pharmaceutical manufacturing [1].

Table 1: Fundamental Chemical and Physical Properties of this compound

| Property | Specification | Reference |

|---|---|---|

| Molecular Formula | C₃₄H₅₈Ca₃N₈O₁₄ | [5] |

| Molecular Weight | 923.1 g/mol | [5] |

| CAS Registry Number | 121915-83-1 | [5] |

| UNII | RPH56VWA1A | [5] |

| Synonym | SQ 33,248 | [5] |

| Physical Form | Amorphous | [1] |

| IUPAC Name | tricalcium;2-[4,7-bis(carboxylatomethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate | [5] |

The complexation behavior of this compound stems from its macrocyclic structure, which creates a stable coordination environment for calcium ions. This structural configuration enables the compound to effectively compete with gadoteridol for free gadolinium ions, functioning as a decorporation agent that minimizes the potential release of toxic free gadolinium in formulated contrast media [3] [2]. The compound's hydrophilic nature, imparted by multiple carboxylate groups and the hydroxypropyl substituent, contributes to its excellent aqueous solubility, an essential characteristic for its incorporation into injectable formulations [1]. Understanding these fundamental chemical and physical properties provides the foundation for developing optimized manufacturing processes and appropriate analytical control strategies for this compound in pharmaceutical applications.

Industrial Synthesis Protocols

Manufacturing Process from Gadoteridol Intermediate

The most significant advance in this compound production involves using gadoteridol (commercially available as ProHance) as a starting material, which represents a more efficient and economical approach compared to traditional synthetic routes beginning with DO3A [3] [4]. This method leverages the structural similarity between gadoteridol and the desired this compound product, requiring only a metathesis reaction where calcium ions replace gadolinium ions in the complex. The process begins with the preparation of the free ligand (HP-DO3A, referred to as "teridol") through decomplexation of gadoteridol, followed by reaction with a calcium source to form the final this compound complex [4].

The initial decomplexation step involves reacting gadoteridol with a suitable decomplexing agent, typically an organic acid, in the presence of an ion exchange resin to efficiently remove gadolinium ions from the complex [3]. Following gadolinium removal, the intermediate teridol solution undergoes purification using nanofiltration technology to eliminate impurities and residual gadolinium, achieving the high purity necessary for pharmaceutical applications [3]. The subsequent complexation reaction involves introducing calcium ions, typically from calcium carbonate, to the purified teridol solution under controlled conditions of temperature, pH, and mixing to ensure complete complex formation [3] [4]. The final crystallization step produces the amorphous this compound product, which is isolated through filtration, washed with appropriate solvents, and dried to obtain the final product with the desired purity specifications [1].

Figure 1: Industrial Manufacturing Workflow for this compound Production from Gadoteridol Intermediate

Critical Process Parameters and Optimization

Successful industrial-scale production of this compound requires careful control of specific process parameters that directly impact product quality, yield, and consistency. During the decomplexation step, the choice of decomplexing agent significantly influences the efficiency of gadolinium removal from the gadoteridol starting material [3]. Organic acids such as citric acid or EDTA have demonstrated effectiveness in this application, with process temperatures typically maintained between 20-50°C to balance reaction kinetics with potential degradation concerns [3]. The residence time in the ion exchange column must be optimized to ensure complete gadolinium removal while maintaining throughput efficiency, with typical contact times ranging from 30-90 minutes depending on column design and resin capacity [3].

The nanofiltration purification step requires precise control of transmembrane pressure and cross-flow velocity to achieve efficient separation of impurities while minimizing membrane fouling. This step is critical for reducing residual gadolinium content to pharmaceutically acceptable levels, typically below 10 ppm [3]. During the calcium complexation reaction, the calcium source selection influences product quality, with calcium carbonate preferred due to its favorable solubility characteristics and minimal introduction of counterions [3] [4]. The reaction pH must be carefully controlled throughout the complexation process, typically maintained in the range of 6.5-7.5, to ensure complete complex formation while preventing precipitation or degradation [4]. The molar ratio of calcium to teridol ligand is another critical parameter, generally maintained at approximately 1:1 to ensure complete complexation while minimizing excess calcium that could complicate purification [4].

Table 2: Critical Process Parameters for Industrial-Scale this compound Production

| Process Step | Parameter | Optimal Range | Impact on Quality |

|---|---|---|---|

| Decomplexation | Temperature | 20-50°C | Higher temperatures increase rate but may cause degradation |

| Reaction Time | 2-6 hours | Insufficient time leads to incomplete gadolinium removal | |

| Decomplexing Agent | 1.0-1.5 molar equivalents | Insufficient agent results in residual gad-complex | |

| Nanofiltration | Transmembrane Pressure | 5-20 bar | Affects flux and rejection characteristics |

| Volume Reduction Factor | 5-10X | Higher factors increase impurity removal efficiency | |

| Complexation | pH | 6.5-7.5 | Outside range causes incomplete complexation or precipitation |

| Calcium Carbonate | 1.0-1.2 molar equivalents | Excess calcium requires additional purification | |

| Temperature | 25-40°C | Affects reaction kinetics and crystal formation | |

| Crystallization | Cooling Rate | 0.1-0.5°C/min | Controls particle size distribution |

| Seed Loading | 0.1-1.0% w/w | Influences crystal habit and particle size |

For the final crystallization and isolation steps, control of cooling rate and antisolvent addition rates is essential for obtaining the desired amorphous solid form with consistent bulk density and flow properties [1]. The seed loading percentage, typically ranging from 0.1-1.0% w/w, influences particle size distribution, which affects filtration efficiency and drying characteristics [1]. The drying conditions, including temperature profile and vacuum level, must be optimized to achieve target residual solvent levels while maintaining the amorphous nature of the product, with typical drying temperatures ranging from 30-50°C under reduced pressure [1].

Analytical Control Strategies

Purity Specifications and Testing Methods

Rigorous analytical control strategies are essential throughout the manufacturing process to ensure final product quality and consistency. This compound intended for pharmaceutical applications must conform to stringent purity specifications, with current standards requiring a chemical purity greater than 99.0% as determined by high-performance liquid chromatography (HPLC) [1]. Additional critical quality attributes include residual gadolinium content, which must be maintained at very low levels (typically less than 10 ppm) to prevent potential interference with the contrast agent's safety profile [3]. The residual solvent content must comply with ICH guidelines, with particular attention to solvents used in the final crystallization and washing steps [1].

The primary analytical method for assessing this compound purity is reversed-phase HPLC with UV detection, typically employing C18 stationary phases and mobile phases consisting of aqueous buffers with organic modifiers such as acetonitrile or methanol [1]. This method must be validated to demonstrate specificity, accuracy, precision, and robustness according to regulatory standards. Identification tests including Fourier-transform infrared spectroscopy (FTIR) and comparison with reference standards provide confirmation of chemical structure and identity [5]. The amorphous nature of the solid material is confirmed through X-ray powder diffraction (XRPD), which should demonstrate the absence of crystalline peaks [1]. Additional tests include water content determination by Karl Fischer titration, residue on ignition for inorganic impurities, and pH measurement of aqueous solutions [1].

Impurity Profile and Control

Comprehensive impurity profiling is critical for this compound quality control, with particular attention to potential process-related and degradation impurities. The major identified impurities include regioisomers of the HP-DO3A ligand, which can form during the alkylation step of the synthesis, with specifications typically requiring these isomers to be controlled to less than 1.0% (w/w) individually and less than 2.0% (w/w) total [1]. Free ligand (HP-DO3A) must be controlled to minimal levels, typically less than 0.5%, to ensure complete complexation [1]. Residual gadolinium represents another critical impurity that must be monitored at multiple stages of the manufacturing process, with inductively coupled plasma mass spectrometry (ICP-MS) serving as the primary analytical technique for its quantification at trace levels [3].

Table 3: Analytical Control Strategy for this compound Quality Attributes

| Quality Attribute | Acceptance Criterion | Analytical Method | Testing Stage |

|---|---|---|---|

| Identity | Matches reference standard | FTIR, HPLC retention time | Release |

| Assay (HPLC) | >99.0% | Reversed-phase HPLC | Release, In-process |

| Water Content | ≤5.0% | Karl Fischer titration | Release |

| Residual Gd | ≤10 ppm | ICP-MS | Release, In-process |

| Residual Solvents | Meets ICH limits | GC | Release |

| HP-DO3A Regioisomers | ≤2.0% total | HPLC | Release |

| pH (1% solution) | 6.5-7.5 | Potentiometry | Release |

| Residue on Ignition | Meets specification | Gravimetric | Release |

Implementation of in-process controls at critical manufacturing steps provides real-time monitoring and enables timely process adjustments to maintain quality. Key in-process tests include reaction completion verification by HPLC during decomplexation and complexation steps, pH monitoring throughout the process, and intermediate purity checks before critical unit operations [3] [1]. The nanofiltration permeate is typically monitored for gadolinium content to ensure efficient removal before proceeding to the complexation step [3]. Establishing a comprehensive control strategy that integrates process understanding with analytical monitoring ensures consistent production of this compound meeting all quality requirements for pharmaceutical application.

Applications and Excipient Role in MRI Contrast Agents

This compound serves a critical safety function in gadolinium-based contrast agents (GBCAs) by acting as a competitive chelator that minimizes the risk of free gadolinium release in formulated products. In commercial formulations such as ProHance (Gadoteridol injection), this compound is included at a specific concentration (0.23 mg/mL) to provide an excess of complex-forming ligand in the form of a calcium complex [2]. This formulation approach addresses the potential toxicity associated with free gadolinium ions, which has been linked to serious adverse effects including nephrogenic systemic fibrosis (NSF) in patients with impaired renal function [3] [4]. The mechanism of protection involves this compound's ability to compete with gadoteridol for any free gadolinium that may be present due to dissociation or contamination, forming the highly stable gadoteridol complex and releasing calcium ions, which pose minimal toxicological concern [3].

The formulation compatibility of this compound with gadoteridol and other excipients in MRI contrast agents has been well-established through extensive clinical use [2]. In final drug product compositions, this compound exists in equilibrium with the active gadolinium complex, providing immediate sequestration capacity for any free gadolinium that might be released through dissociation or introduced as an impurity [3] [2]. This protective function is particularly important during the shelf life of the product, as it prevents the accumulation of free gadolinium that could occur through gradual complex dissociation over time. The regulatory acceptance of this approach is demonstrated by the inclusion of this compound in approved pharmaceutical products, confirming its utility and safety as an excipient specifically included to enhance product safety [2].

Conclusion

The industrial-scale production of this compound has evolved significantly, with modern processes utilizing gadoteridol as a starting material offering distinct advantages in terms of process efficiency, product purity, and economic viability compared to traditional synthetic routes. The critical parameters outlined in this application note, including controlled decomplexation conditions, efficient nanofiltration purification, optimized calcium complexation, and careful crystallization control, collectively enable the consistent production of high-quality this compound meeting stringent pharmaceutical requirements [3] [1] [4]. Implementation of robust analytical control strategies throughout the manufacturing process ensures final product quality, with particular attention to impurity profiles and residual metal content [1].

The role of this compound as a safety-enhancing excipient in gadolinium-based contrast agents underscores the importance of reliable manufacturing processes that consistently produce material of appropriate quality [3] [2]. As regulatory expectations for pharmaceutical quality continue to evolve, the described protocols and parameters provide a foundation for ongoing process refinement and optimization. Future developments in this compound manufacturing will likely focus on further process intensification, enhanced purification technologies, and increasingly sophisticated analytical control strategies to support the growing clinical utilization of gadolinium-based contrast agents in magnetic resonance imaging.

References

- 1. Novel process for the preparation of macrocyclic chelant 2, ... [patents.google.com]

- 2. Tumor growth suppression by gadolinium-neutron capture ... [sciencedirect.com]

- 3. US20210284614A1 - Method for manufacturing calteridol [patents.google.com]

- 4. KR20210114742A - Method for manufacturing calteridol [patents.google.com]

- 5. This compound [pharmacompass.com]

Comprehensive Application Notes and Protocols: Calteridol Calcium Reaction Stoichiometry and Solvent Optimization

Introduction to Calteridol Calcium

Chemical Background and Pharmaceutical Significance

This compound (CAS Registry Number: 121915-83-1) is a critical pharmaceutical compound used primarily in magnetic resonance imaging (MRI) contrast agents. Its chemical designation is tricalcium;2-[4,7-bis(carboxylatomethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate with a molecular formula of C₃₄H₅₈Ca₃N₈O₁₄ and a molecular weight of 923.1 g/mol. [1] this compound functions as a calcium complex that contains an excess of complex-forming ligand, which prevents the release of trace amounts of free gadolinium in gadolinium-containing contrast agents, thereby addressing safety concerns related to Nephrogenic Systemic Fibrosis caused by gadolinium cation toxicity. [2] [3]

Table 1: Key Chemical Properties of this compound

| Property | Specification |

|---|---|

| CAS Registry Number | 121915-83-1 |

| Molecular Formula | C₃₄H₅₈Ca₃N₈O₁₄ |

| Molecular Weight | 923.1 g/mol |

| UNII | RPH56VWA1A |

| Synonyms | SQ 33,248; this compound (USAN) |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 22 |

| Topological Polar Surface Area | 307 Ų |

Pharmaceutical Applications and Industry Context

This compound is utilized in the formulation of MRI contrast agents, notably in products such as ProHance (Gadoteridol), which is commercially marketed worldwide. [2] The compound serves as a stabilizing agent in gadolinium-containing contrast formulations, where its excess complex-forming ligand capacity ensures minimal release of free gadolinium ions, thereby enhancing patient safety profile. The manufacturing of this compound represents a significant segment within the pharmaceutical industry, with several established manufacturers including Biophore—a company with USFDA and EU-approved API manufacturing facilities specializing in niche and complex pharmaceutical products. [4]

Synthesis Process and Stoichiometric Analysis

Manufacturing Pathway from Gadoteridol

The innovative synthesis approach for this compound utilizes Gadoteridol as the starting material, representing a more efficient pathway compared to conventional methods that begin with DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid). This process comprises two fundamental chemical transformations: [2] [3]

- Step 1: Decomplexation of Gadoteridol (Formula 1) using appropriate decomplexing agents to yield Teridol (Formula 2)

- Step 2: Complexation of the resulting Teridol with calcium ions to form this compound (Formula 3)

The starting material, Gadoteridol, is chemically known as 2,2′,2′′-[10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl]triacetate gadolinium complex. The intermediate compound, Teridol, is 2,2′,2′′-[10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl]triacetic acid (commonly referred to as butrol). The final product, this compound, is the calcium salt of this structure. [2]

Reaction Stoichiometry and Molecular Equivalents

The synthesis of this compound requires precise stoichiometric relationships to ensure optimal yield and purity. The process involves careful control of molecular equivalents throughout both synthesis steps.

Table 2: Reaction Stoichiometry for this compound Synthesis

| Reaction Component | Molecular Equivalent | Role in Reaction | Stoichiometric Notes |

|---|---|---|---|

| Gadoteridol (starting material) | 1.0 | Gd³⁺ complex precursor | Basis for stoichiometric calculations |

| Decomplexing agent | 1.0-1.5 | Gd³⁺ removal | Varies based on agent efficiency |

| Calcium source (CaCO₃) | 0.55-0.60 (Ca²⁺/F⁻ ratio) | Ca²⁺ provider | Slightly above theoretical 0.5 ratio |

| Teridol intermediate | 1.0 | Ligand for calcium complexation | Purified before complexation |

The calcium to ligand molar ratio represents a critical stoichiometric parameter. The theoretical optimum Ca²⁺ to F⁻ ratio is 0.5 (representing twice the amount of fluoride required for each mole of calcium to synthesize one mole of calcium fluoride). However, experimental data suggests that practical optimum ratios range between 0.55-0.60 due to calcium loss during experiments through reactions with other cations present in the wastewater or within the experimental setup. [5]

Process Optimization and Parameter Control

Crystallization Optimization Strategies

The crystallization process for this compound production requires meticulous parameter control to maximize yield, purity, and crystal properties. Based on calcium fluoride crystallization studies, which share relevant mechanistic similarities, several critical parameters must be optimized: [5]

- Hydraulic Retention Time (HRT): Optimal HRT of approximately 5 hours provides sufficient contact time for reactants while maintaining process efficiency. Shorter retention times (3-4 hours) result in lower fluoride removal, while longer times (6-8 hours) show no significant improvement due to saturation of active adsorption sites.

- pH Control: The optimum pH for crystallization is approximately 6.0. At lower pH conditions, fluoride ions stabilize as hydrogen fluoride (HF) rather than calcium fluoride due to excess H⁺ ions. At higher pH values, OH⁻ ions compete with fluoride ions, leading to formation of unwanted byproducts such as calcium hydroxide and calcium carbonate.

- Upflow Velocity: In fluidized bed reactor systems, optimal upflow velocities of 20-40 m/h promote proper mixing of reactants and their interaction with seed materials. Lower velocities (10 m/h) provide insufficient mixing, while higher velocities (50-60 m/h) cause particle expulsion and reduced efficiency.

Purification and Quality Control

The manufacturing process incorporates purification techniques to ensure high purity of the final this compound product. After the decomplexation step, impurities are removed using nanofiltration to obtain high-purity Teridol intermediate. The use of calcium carbonate as a calcium source facilitates crystallization of high-purity this compound. [2]

The synthetic approach starting from Gadoteridol offers significant advantages over the conventional DO3A-based route, including simplified processing and economic benefits. The traditional method requires challenging purification of DO3A and additional processing steps to remove propylene oxide, which are eliminated in the Gadoteridol-based approach. [3]

Experimental Protocols

Protocol 1: Decomplexation of Gadoteridol to Teridol

4.1.1 Materials and Equipment

- Starting Material: Gadoteridol (Formula 1)

- Decomplexing Agent: Organic acid (e.g., citric acid) or ion exchange resin

- Equipment: Reactor vessel, temperature control system, nanofiltration unit

- Analytical Tools: HPLC system, pH meter

4.1.2 Step-by-Step Procedure

- Reactor Setup: Charge the reactor with Gadoteridol (1.0 equivalent) and purified water (5-10 volumes relative to Gadoteridol mass).

- pH Adjustment: Adjust pH to 3.0-4.0 using organic acid while maintaining temperature at 25-30°C.

- Decomplexation: Add decomplexing agent (1.0-1.5 equivalents) slowly with continuous stirring. Maintain reaction temperature below 40°C throughout addition.

- Reaction Monitoring: Monitor reaction completion by HPLC (disappearance of Gadoteridol peak). Typical reaction time: 4-6 hours.

- Nanofiltration: Pass reaction mixture through nanofiltration membrane to remove impurities and released gadolinium ions.

- Isolation: Concentrate filtrate under reduced pressure and isolate Teridol intermediate.

- Quality Control: Confirm Teridol identity and purity by HPLC and NMR spectroscopy. Purity specification: >98.5% by HPLC.

Protocol 2: Synthesis of this compound from Teridol

4.2.1 Materials and Equipment

- Starting Material: Teridol (Formula 2) from Protocol 1

- Calcium Source: Calcium carbonate (pharmaceutical grade)

- Solvent System: Purified water, possibly with water-miscible cosolvents

- Equipment: Crystallization reactor, temperature control, filtration system, drying oven

4.2.2 Step-by-Step Procedure

- Solution Preparation: Dissolve Teridol (1.0 equivalent) in purified water (8-12 volumes) at 25-30°C with continuous stirring.

- Calcium Addition: Slowly add calcium carbonate (0.55-0.60 molar ratio relative to ligand) portionwise to prevent excessive foaming.

- pH Optimization: Adjust and maintain pH at 6.0 ± 0.2 using dilute hydrochloric acid or sodium hydroxide as needed.

- Crystallization: Use programmed cooling from 30°C to 5°C at a rate of 0.5°C per minute with moderate agitation (150-200 rpm).

- Seed Crystals: Optionally add this compound seed crystals (1-2% w/w) when solution becomes slightly turbid.

- Crystallization Completion: Continue stirring for additional 2-4 hours after reaching final temperature.

- Isolation: Collect crystals by filtration, wash with cold purified water (2-3 volumes).

- Drying: Dry product under vacuum (40-45°C) until constant weight is achieved (typically 12-18 hours).

- Quality Control: Analyze final product for identity (FTIR, NMR), purity (HPLC), crystal properties (XRPD), and residual solvents.

Process Visualization and Workflow

Diagram 1: this compound Synthesis Workflow - This diagram illustrates the complete manufacturing process from Gadoteridol to final this compound product, highlighting key reaction and purification steps.

Analytical Characterization and Specifications

Quality Control Parameters

The quality of this compound must be verified through multiple analytical techniques to ensure compliance with pharmaceutical standards. Critical quality attributes include:

- Identity Confirmation: FTIR, NMR, and mass spectrometry matching reference spectra

- Purity Profile: HPLC purity not less than 98.5% (area normalization)

- Crystalline Form: XRPD pattern matching reference material

- Residual Solvents: Meets ICH guidelines for Class 1, 2, and 3 solvents

- Water Content: Karl Fischer titration, typically <1.0% w/w

- Elemental Impurities: Meets ICH Q3D guidelines for elemental impurities

Regulatory and Manufacturing Considerations

This compound manufacturing must comply with Good Manufacturing Practices (GMP) regulations across multiple jurisdictions. Successful regulatory submissions require comprehensive Drug Master File (DMF) documentation covering manufacturing process details, quality control procedures, and stability data. [4] The compound is typically manufactured in facilities with certifications from USFDA, EMEA, ANVISA, COFEPRIS, and WHO GMP. [4]

Conclusion

This document provides comprehensive application notes and detailed experimental protocols for the synthesis of this compound with optimized reaction stoichiometry and solvent systems. The presented methodology offers significant advantages over traditional synthetic routes, including simplified processing, improved economics, and high-purity output. The two-step process from Gadoteridol through Teridol intermediate to final this compound product incorporates critical process parameters with defined optimal ranges, particularly for the crystallization step where pH control, retention time, and stoichiometric ratios significantly impact product quality. Implementation of these protocols should enable consistent manufacturing of this compound meeting pharmaceutical quality standards for use in MRI contrast agent formulations.

References

- 1. This compound | Drug Information, Uses, Side Effects ... [pharmacompass.com]

- 2. US20210284614A1 - Method for manufacturing calteridol [patents.google.com]

- 3. KR20210114742A - Method for manufacturing calteridol [patents.google.com]

- 4. This compound API Manufacturers | Suppliers | Exporters [pharmacompass.com]

- 5. Optimization of Calcium Fluoride Crystallization Process for ... [mdpi.com]

Calteridol calcium crystallization consistency protocols

Introduction to Calteridol Crystallization

Calteridol, the calcium complex of 10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (HP-DO3A), is a critical component in gadolinium-based MRI contrast agents like ProHance. It serves as a stabilizing agent that prevents the release of toxic free gadolinium ions, thereby addressing safety concerns such as Nephrogenic Systemic Fibrosis [1]. The crystallization consistency of Calteridol calcium salt directly impacts the purity, stability, and safety of the final pharmaceutical formulation.

Traditional synthesis routes using DO3A as a starting material present challenges in obtaining high purity and require additional processing steps. The modern approach utilizing Gadoteridol as a starting material offers a more economical and streamlined process, but requires careful control of crystallization parameters to ensure batch-to-batch consistency [1] [2].

Materials and Equipment

Reagents and Starting Materials

- Gadoteridol (commercial MRI contrast agent, ProHance)

- Decomplexing agents: Suitable organic acids (e.g., citric acid)

- Ion exchange resins: For gadolinium removal

- Calcium carbonate (pharmaceutical grade)

- High-purity water (HPLC grade)

- pH adjustment solutions: NaOH, HCl

- Solvents for crystallization (e.g., methanol, ethanol)

Equipment

- Reactor vessel with temperature control and stirring capability

- pH meter with temperature compensation

- Ion-selective electrode for calcium monitoring

- Particle size analyzer (e.g., Accusizer 780)

- Filtration system (including nanofiltration capability)

- Drying oven with temperature control

- Analytical instruments: HPLC, XRD, NMR

Detailed Experimental Protocols

Protocol 1: Synthesis of Teridol from Gadoteridol

Decomplexing Reaction:

- Charge Gadoteridol (Formula 1) and decomplexing agent (organic acid) in a suitable reactor [1]

- Maintain temperature at 25-40°C with continuous stirring

- Monitor reaction completion by HPLC (typically 4-8 hours)

Gadolinium Removal:

- Pass the reaction mixture through ion exchange resin column

- Confirm gadolinium removal by atomic absorption spectroscopy

Purification:

- Subject the solution to nanofiltration to remove impurities

- Concentrate the filtrate under reduced pressure

- Recover high-purity Teridol (Formula 2) as an intermediate [1]

Protocol 2: Calcium Complexation and Crystallization

Solution Preparation:

- Dissolve purified Teridol in high-purity water (concentration ~50-100 mg/mL)

- Adjust pH to 7.0-7.5 using appropriate buffers

Calcium Complexation:

- Add calcium carbonate gradually with efficient stirring

- Maintain temperature at 25-30°C

- Monitor calcium ion concentration using ion-selective electrode

Constant Composition Crystallization:

Crystal Recovery:

- Separate crystals by filtration or centrifugation

- Wash with appropriate solvent (e.g., methanol-water mixture)

- Dry at controlled temperature (40-50°C) to constant weight

Quality Control and Characterization

Analytical Methods Table

| Test Parameter | Method | Acceptance Criteria |

|---|---|---|

| Particle Size Distribution | Laser light scattering (e.g., Accusizer) | Dv50: 50-400 μm; Span < 2.0 |

| Crystal Morphology | Optical microscopy with polarized light | Uniform 3D polyhedral forms preferred |

| Chemical Purity | HPLC | ≥98.5% pure |

| Calcium Content | Atomic absorption spectroscopy | 4.8-5.2% w/w |

| Water Content | Karl Fischer titration | ≤5.0% w/w |

| Crystalline Form | X-ray powder diffraction | Match reference pattern |

| Residual Solvents | GC | Meets ICH guidelines |

Troubleshooting and Optimization

Common Crystallization Issues

Microcrystals or Clusters:

- Cause: Too high supersaturation, excessive nucleation

- Solution: Reduce cooling rate, implement seeding strategy

Unfavorable Morphologies:

- Cause: Incorrect pH or impurity profile

- Solution: Repurify intermediate, optimize pH control

Aggregation During Growth:

- Cause: High seed crystal density

- Solution: Adjust seed crystal addition, optimize stirring [3]

Optimization Strategies

- Systematic Parameter Variation: Incrementally adjust pH, ionic strength, precipitant concentration, and temperature around initial successful conditions [4]

- Seeding Strategies: Use matrix seeding to identify optimal crystallization conditions [4]

- Additive Screening: Test small molecules or polymers that may enhance crystal development [4]

Conclusion and Best Practices

Consistent this compound crystallization requires careful attention to multiple parameters throughout the process. The key to success lies in:

- Starting Material Quality: Use high-purity Teridol intermediate with thorough characterization

- Process Control: Maintain constant composition during crystallization and terminate at consistent mass doubling points

- Comprehensive Monitoring: Implement in-process controls for particle size, morphology, and chemical composition

- Documentation: Maintain detailed records of all process parameters for troubleshooting and continuous improvement

Following these protocols with appropriate quality control measures will ensure consistent production of this compound salt with the required pharmaceutical properties for use in MRI contrast agents.

References

- 1. US20210284614A1 - Method for manufacturing calteridol [patents.google.com]

- 2. KR20210114742A - Method for manufacturing calteridol [patents.google.com]

- 3. Exploring Calcium Oxalate Crystallization: A Constant ... [pmc.ncbi.nlm.nih.gov]

- 4. Optimization of crystallization conditions for biological ... [pmc.ncbi.nlm.nih.gov]

Calteridol calcium in cellular calcium signaling studies

Overview of Calcium Signaling

Calcium ions (Ca²⁺) function as a universal second messenger, regulating a diverse array of cellular processes including muscle contraction, neuronal transmission, fertilization, gene transcription, cell proliferation, and apoptosis [1] [2] [3]. The resting cytoplasmic concentration of Ca²⁺ is maintained around 100 nM, which is vastly lower than the extracellular concentration. This gradient allows for rapid and transient signaling events when Ca²⁺ enters the cytoplasm from extracellular spaces or internal stores like the endoplasmic reticulum (ER) and mitochondria [1] [4] [2].

Key Pathways and Molecular Players

The most common pathway leading to a rise in cytoplasmic Ca²⁺ is the Phospholipase C (PLC) pathway [1] [3]. The table below summarizes the key components involved in calcium signaling.

| Component | Role in Calcium Signaling |

|---|---|

| Phospholipase C (PLC) | Activated by GPCRs or RTKs; hydrolyzes PIP₂ to produce IP₃ and DAG [1] [2]. |

| Inositol 1,4,5-trisphosphate (IP₃) | Binds to IP₃ receptors on the ER, triggering release of Ca²⁺ into the cytoplasm [1] [5]. |

| Store-Operated Channels (SOCs) | Open when ER Ca²⁺ stores are depleted, allowing Ca²⁺ influx from outside the cell [1]. |

| Mitochondrial Calcium Uniporter (MCU) | Complex on the inner mitochondrial membrane that allows mitochondria to take up Ca²⁺ [4]. |

| Calmodulin (CaM) | Key Ca²⁺-sensing protein that, when bound to Ca²⁺, activates enzymes like CaMKs [1] [2]. |

Experimental Workflow for Calcium Signaling Studies

The following diagram outlines a generalized workflow for studying calcium signaling, which can be adapted for specific compounds.

Calcium Signaling Pathway

To provide context for where a tool compound might act, the core calcium signaling pathway is illustrated below.

Suggestions for Locating Specific Information on Calteridol Calcium

Since specific data on "this compound" was not available in the search, here are some practical steps you can take to find the required technical details:

- Check Manufacturer Documentation: The most reliable source for application notes and detailed protocols is the company that manufactures or sells "this compound". Search their website for technical data sheets, product inserts, and application guides.

- Search Specialized Databases: Use academic and scientific databases like PubMed, Google Scholar, and Scopus. Search for the exact compound name in the title or abstract of research papers. You can also search by its specific chemical name or CAS Registry Number if known.

- Review Related Calcium Imaging Studies: Even if you cannot find studies on this specific compound, reviewing methodologies for other chemical Ca²⁺ indicators (e.g., Fura-2, Fluo-4) can provide a solid foundation for developing your own protocols [6].

References

- 1. - Wikipedia Calcium signaling [en.wikipedia.org]

- 2. | Abcam Calcium signaling pathway [abcam.com]

- 3. What is Calcium ? Signaling [news-medical.net]

- 4. Mitochondrial calcium : Transport and modulation of cellular processes... [spandidos-publications.com]

- 5. - CUSABIO Calcium Signaling Pathway [cusabio.com]

- 6. Calcium Signaling | Leaders in Pharmaceutical Business ... [pharmaceuticalintelligence.com]

Comprehensive Application Notes and Protocols for Calteridol Calcium Purification Using Nanofiltration

Introduction to Nanofiltration for Pharmaceutical Purification